![molecular formula C18H14N4O5S B3304237 N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-4-nitrobenzamide CAS No. 921585-96-8](/img/structure/B3304237.png)
N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-4-nitrobenzamide
Overview
Description
N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-4-nitrobenzamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is also known as MN-64 and is a potent inhibitor of the enzyme Hsp90, which plays a crucial role in the folding and stabilization of various proteins in the human body.
Mechanism of Action
The mechanism of action of N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-4-nitrobenzamide involves the inhibition of the Hsp90 protein, which plays a crucial role in the folding and stabilization of various proteins in the human body. By inhibiting Hsp90, MN-64 disrupts the function of several oncogenic proteins and leads to the death of cancer cells.
Biochemical and Physiological Effects:
N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-4-nitrobenzamide has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells by targeting the Hsp90 protein. MN-64 has also been found to reduce the levels of several oncogenic proteins and inhibit tumor growth in animal models.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-4-nitrobenzamide in lab experiments is its high potency and selectivity towards the Hsp90 protein. MN-64 has also been found to be effective in inhibiting the growth of cancer cells that are resistant to other chemotherapeutic agents. However, one of the limitations of using MN-64 is its relatively low solubility in water, which can make it challenging to administer in vivo.
Future Directions
There are several future directions for the research on N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-4-nitrobenzamide. One of the main areas of interest is the use of MN-64 in combination with other chemotherapeutic agents to enhance its effectiveness in treating cancer. Another area of research is the development of more soluble analogs of MN-64 that can be administered more easily in vivo. Finally, the potential use of MN-64 in treating other diseases, such as neurodegenerative and infectious diseases, warrants further investigation.
Scientific Research Applications
N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-4-nitrobenzamide has shown promising results in various scientific research studies. It has been found to inhibit the growth of cancer cells by targeting the Hsp90 protein, which is overexpressed in many types of cancer. MN-64 has also been investigated for its potential use in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, as well as infectious diseases such as malaria.
properties
IUPAC Name |
N-[4-(6-methylsulfonylpyridazin-3-yl)phenyl]-4-nitrobenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O5S/c1-28(26,27)17-11-10-16(20-21-17)12-2-6-14(7-3-12)19-18(23)13-4-8-15(9-5-13)22(24)25/h2-11H,1H3,(H,19,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZYNBPXFOWEIDD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NN=C(C=C1)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-4-nitrobenzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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